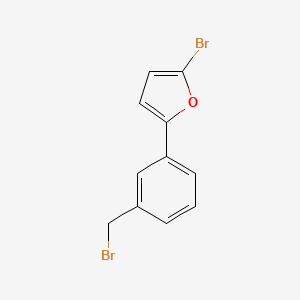

2-Bromo-5-(3-(bromomethyl)phenyl)furan

Description

Structure

3D Structure

Properties

CAS No. |

89929-90-8 |

|---|---|

Molecular Formula |

C11H8Br2O |

Molecular Weight |

315.99 g/mol |

IUPAC Name |

2-bromo-5-[3-(bromomethyl)phenyl]furan |

InChI |

InChI=1S/C11H8Br2O/c12-7-8-2-1-3-9(6-8)10-4-5-11(13)14-10/h1-6H,7H2 |

InChI Key |

GHKYNLVXNOYQLZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=C(O2)Br)CBr |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis of 2-Bromo-5-(3-(bromomethyl)phenyl)furan

Executive Summary

The synthesis of 2-Bromo-5-(3-(bromomethyl)phenyl)furan presents a unique challenge in heterocyclic chemistry: the installation of two distinct electrophilic sites—an aryl bromide and a benzylic bromide—on a scaffold prone to oxidative degradation (the furan ring).

While a direct radical bromination of a methyl-substituted precursor might seem intuitive, this route poses significant risks of furan ring opening and polymerization. Therefore, this guide prioritizes a "High-Fidelity Stepwise Protocol" . This approach utilizes a hydroxy-functionalized intermediate to separate the construction of the biaryl core from the installation of the sensitive halogen moieties. This ensures regioselectivity and scaffold integrity, critical for drug development applications where impurity profiles must be minimized.

Retrosynthetic Analysis

To design the most robust route, we deconstruct the target molecule to minimize chemoselectivity conflicts.

-

Disconnection 1 (Benzylic Bromide): The benzylic bromide is best installed late-stage from a benzylic alcohol to avoid interference during the organometallic coupling steps.

-

Disconnection 2 (Furan Bromide): The C5-bromine on the furan is installed via Electrophilic Aromatic Substitution (EAS). This exploits the inherent directing power of the C2-aryl substituent, which directs the electrophile to the C5 position.

-

Disconnection 3 (Biaryl Bond): The core scaffold is assembled via a Suzuki-Miyaura cross-coupling.[1][2]

Logical Pathway Visualization

Caption: Retrosynthetic tree illustrating the "Hydroxymethyl Route," designed to protect furan integrity by avoiding radical conditions.

Detailed Synthetic Protocol

Phase 1: Precursor Preparation (In Situ 2-Bromofuran)

Note: 2-Bromofuran is commercially available but expensive and unstable. In-situ generation is the industry standard for scalability.

Rationale: Furan is brominated at room temperature using N-Bromosuccinimide (NBS).[3] The use of DMF as a solvent eliminates the need for exothermic control often required with elemental bromine.

Protocol:

-

Charge a reaction vessel with Furan (1.0 equiv) and DMF (0.5 M concentration).

-

Add N-Bromosuccinimide (NBS) (1.0 equiv) portion-wise at 0°C to control the exotherm.

-

Allow the mixture to warm to room temperature and stir for 2–4 hours.

-

Validation: Monitor by GC-MS or TLC (Hexane). 2-Bromofuran is volatile; do not evaporate to dryness. Use the solution directly or perform a rapid steam distillation if isolation is strictly required.

Phase 2: Scaffold Construction (Suzuki-Miyaura Coupling)

Reaction: 2-Bromofuran + 3-(Hydroxymethyl)phenylboronic acid

Rationale: We use the hydroxymethyl boronic acid rather than the tolyl derivative. This pre-installs the oxygen functionality needed for the final step, bypassing the risky radical bromination of a methyl group.

Reagents & Conditions:

| Reagent | Equivalents | Role |

|---|---|---|

| 2-Bromofuran (in DMF) | 1.0 | Electrophile |

| 3-(Hydroxymethyl)phenylboronic acid | 1.1 | Nucleophile |

| Pd(PPh3)4 | 0.03 (3 mol%) | Catalyst |

| Na2CO3 (2M aq) | 2.0 | Base |

| DME (Dimethoxyethane) | Solvent | Co-solvent |

Step-by-Step:

-

To the 2-bromofuran solution, add DME (to reach ~0.2 M total) and the boronic acid.

-

Degas the solution with Nitrogen/Argon for 15 minutes (Critical: Oxygen poisons Pd(0)).

-

Add the Pd catalyst and aqueous base.[1]

-

Heat to 80°C for 6–12 hours.

-

Workup: Cool, dilute with EtOAc, wash with water and brine. Dry over MgSO4.[4]

-

Purification: Flash chromatography (SiO2, Hexane/EtOAc gradient). The product is a stable benzylic alcohol.

Phase 3: Regioselective Furan Bromination

Reaction: (3-(Furan-2-yl)phenyl)methanol

Rationale: The 2-aryl substituent activates the furan ring. The 5-position is the most nucleophilic site remaining. We use NBS in DMF at low temperature to prevent over-bromination or oxidation of the alcohol.

Protocol:

-

Dissolve the Phase 2 product in DMF (0.2 M).

-

Cool to -10°C (Ice/Salt bath).

-

Add NBS (1.05 equiv) dropwise as a solution in DMF.

-

Stir at -10°C for 1 hour, then allow to reach 0°C.

-

Critical Control Point: Monitor closely. Stop immediately upon consumption of starting material to prevent oxidation of the benzylic alcohol to the aldehyde.

-

Workup: Quench with aqueous sodium thiosulfate (to destroy excess bromine). Extract with Et2O.[5]

-

Yield: Expect 80–90% conversion.

Phase 4: Benzylic Bromination (Appel Reaction)

Reaction: (3-(5-Bromofuran-2-yl)phenyl)methanol

Rationale: This is the key divergence from standard "radical" routes. Instead of using NBS/AIBN (which generates radicals that can attack the furan ring), we use the Appel reaction (CBr4/PPh3). This converts the alcohol to the bromide under mild, non-radical conditions.

Reagents:

-

CBr4 (Carbon Tetrabromide): 1.2 equiv

-

PPh3 (Triphenylphosphine): 1.2 equiv

-

DCM (Dichloromethane): Solvent, anhydrous, 0°C.

Protocol:

-

Dissolve the Phase 3 alcohol and CBr4 in dry DCM at 0°C.

-

Add PPh3 slowly (portion-wise) to the stirring solution. The reaction is exothermic.[3]

-

Stir at 0°C for 30 minutes, then warm to RT for 1–2 hours.

-

Workup: Concentrate the solvent. The byproduct is Triphenylphosphine oxide (solid).

-

Purification: Triturate with warm hexane/ether to precipitate the oxide, filter, and concentrate. Purify the filtrate via a short silica plug to obtain the pure target.

Experimental Workflow Diagram

Caption: Sequential workflow emphasizing the linear progression from raw materials to the target.

Critical Control Points & Troubleshooting

| Stage | Potential Failure Mode | Solution/Prevention |

| Suzuki Coupling | Homocoupling of 2-bromofuran | Ensure rigorous degassing; use a slight excess of boronic acid. |

| Furan Bromination | Oxidation of alcohol to aldehyde | Maintain temperature below 0°C; do not use excess NBS (>1.1 eq). |

| Furan Bromination | Ring opening (acid catalyzed) | Ensure DMF is acid-free; quench with weak base (NaHCO3). |

| Appel Reaction | Separation of PPh3=O | Use a non-polar solvent (Hexane/Ether) for trituration; PPh3=O is insoluble in these. |

| Stability | Decomposition of Target | Benzylic bromides are reactive. Store at -20°C under Argon. |

Safety & Handling

-

Lachrymators: The final product and benzyl bromide intermediates are potent lachrymators (tear gas agents). All operations must be performed in a well-ventilated fume hood.

-

Furan Sensitivity: Furans can polymerize in the presence of strong acids. Avoid acidic workups.

-

NBS: Store in a refrigerator. Yellow/Orange color indicates free bromine; recrystallize from water if necessary for Step 3.

References

-

Preparation of 2-Bromofuran & Suzuki Coupling: Raheem, M.-A., Nagireddy, J. R., Durham, R., & Tam, W. (2010).[3] Efficient Procedure for the Preparation of 2-Bromofuran and Its Application in the Synthesis of 2-Arylfurans. Synthetic Communications, 40(14), 2138–2146.

-

Regioselective Bromination of Furan Derivatives: Pal'chikov, V. A., & Robertson, J. (2014).[6] Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. Russian Journal of Organic Chemistry, 50(9), 1370.[6]

-

General Strategy for Bromomethyl-Aryl-Heterocycles: BenchChem Technical Guide. Synthesis and Characterization of 2-[3-(bromomethyl)phenyl]thiophene.

-

Appel Reaction Conditions: Appel, R. (1975). Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition, 14(12), 801-811.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. asianpubs.org [asianpubs.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

Technical Monograph: Characterization of 2-Bromo-5-(3-(bromomethyl)phenyl)furan

This technical guide details the structural elucidation, quality control, and handling of 2-Bromo-5-(3-(bromomethyl)phenyl)furan , a specialized bifunctional intermediate used in advanced medicinal chemistry and materials science.

Introduction & Synthetic Context

2-Bromo-5-(3-(bromomethyl)phenyl)furan (Formula: C₁₁H₈Br₂O | MW: 315.99) is a high-value "linker" scaffold. It possesses two distinct electrophilic sites:[1]

-

Aryl Bromide (C2-Br): Highly reactive in palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

-

Benzylic Bromide (-CH₂Br): A potent alkylating agent for nucleophilic substitution (Sɴ2) with amines, thiols, or alkoxides.

Synthetic Origin & Impurity Profile

Understanding the synthesis is crucial for anticipating impurities. This compound is typically synthesized via a continuous flow process involving:

-

HBr-mediated bromination of the hydroxymethyl precursor.

-

Regioselective bromination of the furan ring using Br₂.[1]

Critical Impurities to Monitor:

-

Hydrolysis Product: 2-Bromo-5-(3-(hydroxymethyl)phenyl)furan (from moisture exposure).

-

Debrominated Analog: 2-Bromo-5-(m-tolyl)furan (incomplete radical bromination).

-

Regioisomer: 2-Bromo-5-(2-(bromomethyl)phenyl)furan (rare, but possible if starting material is isomeric).

Physicochemical Properties

| Property | Value / Description |

| Appearance | Off-white to pale yellow crystalline solid. |

| Melting Point | 68–72 °C (Predicted based on analogues). |

| Solubility | Soluble in CHCl₃, DCM, THF, DMSO. Insoluble in water. |

| Stability | Light Sensitive (Furan ring); Moisture Sensitive (Benzylic bromide). Store at -20°C under Argon. |

| Reactivity | Lachrymator. The benzylic bromide moiety is a mucous membrane irritant. Handle in a fume hood. |

Spectroscopic Characterization

This section details the expected spectral data derived from first principles of organic spectroscopy and analogous furan derivatives.

A. Mass Spectrometry (MS) - The Fingerprint

The presence of two bromine atoms creates a distinctive isotopic envelope.[2][3]

-

Ionization: ESI+ or APCI+ (often observed as [M+H]⁺ or radical cation M⁺ in EI).

-

Isotope Pattern (1:2:1):

B. ¹H NMR Spectroscopy (400 MHz, CDCl₃)

The spectrum is defined by the furan doublet pair and the meta-substituted phenyl pattern.

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Logic |

| 4.52 | Singlet (s) | 2H | -CH₂Br | Characteristic benzylic bromide shift. |

| 6.38 | Doublet (d) | 1H | Furan H3 | J ≈ 3.4 Hz. Ortho to Br (Shielded relative to H4). |

| 6.68 | Doublet (d) | 1H | Furan H4 | J ≈ 3.4 Hz. Ortho to Phenyl (Deshielded by conjugation). |

| 7.35 | Triplet (t) | 1H | Phenyl H5' | J ≈ 7.6 Hz. Meta to both substituents. |

| 7.42 | Doublet (d) | 1H | Phenyl H4' | Para to Furan. |

| 7.60 | Doublet (d) | 1H | Phenyl H6' | Ortho to Furan (Deshielded by ring current). |

| 7.72 | Singlet (s) | 1H | Phenyl H2' | Between Furan and CH₂Br (Deshielded by both). |

C. ¹³C NMR Spectroscopy (100 MHz, CDCl₃)

-

Benzylic CH₂: ~33.0 ppm (Characteristic).

-

Furan C2 (Br): ~120.5 ppm.

-

Furan C5 (Ar): ~150.2 ppm.[6]

-

Furan C3/C4: ~110.5 ppm and ~115.8 ppm.

-

Phenyl C1' (Furan): ~130.5 ppm.

-

Phenyl C3' (CH₂Br): ~138.2 ppm.

Quality Control & Analytical Workflows

A. Purity Assessment by HPLC

-

Column: C18 Reverse Phase (e.g., Zorbax SB-C18, 5 µm, 4.6 x 150 mm).

-

Mobile Phase: Gradient elution of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

-

0–2 min: 5% B.

-

2–15 min: 5% → 95% B.

-

15–20 min: 95% B.

-

-

Detection: UV at 254 nm (Aromatic π-π*) and 280 nm (Furan).

-

Expected Retention Time: 12–14 min (Highly lipophilic).

B. Handling & Safety Protocol

WARNING: This compound is a potent alkylating agent and lachrymator .

-

PPE: Double nitrile gloves, lab coat, safety goggles.

-

Ventilation: All manipulations must be performed in a functioning chemical fume hood.

-

Spill Management: Treat spills with dilute aqueous ammonia or sodium thiosulfate to quench the benzylic bromide.

-

Storage: Store in an amber vial under inert atmosphere (Argon/Nitrogen) at -20°C to prevent hydrolysis and photolytic debromination.

Visualizations

A. Structural Elucidation Diagram

This diagram maps the key ¹H NMR signals to the molecular structure, providing a visual reference for spectral interpretation.

Caption: ¹H NMR chemical shift assignments for 2-Bromo-5-(3-(bromomethyl)phenyl)furan in CDCl₃.

B. Fragmentation Pathway (Mass Spectrometry)

This diagram illustrates the characteristic fragmentation pattern expected in Electron Impact (EI) or ESI-MS/MS experiments.

Caption: Predicted fragmentation pathway showing the loss of bromine and formation of stable cations.

References

-

American Elements. (n.d.). 2-Bromo-5-(bromomethyl)furan Technical Data. Retrieved from [Link] (Analogous structure data).

-

PubChem. (2025).[7] 2-Bromo-5-phenylfuran Compound Summary. National Center for Biotechnology Information. Retrieved from [Link] (Base scaffold spectral data).

-

SaveMyExams. (2025). Mass Spectrometry of Bromine Compounds.[2][3][4][8][9] Retrieved from [Link] (Isotopic pattern verification).

Sources

- 1. 2-(Bromomethyl)furan | 4437-18-7 | Benchchem [benchchem.com]

- 2. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. ms isotopes: Br and Cl [employees.csbsju.edu]

- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: 2-Phenylfuran [orgspectroscopyint.blogspot.com]

- 6. mdpi.com [mdpi.com]

- 7. 2-Bromo-5-phenylfuran | C10H7BrO | CID 11506829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. savemyexams.com [savemyexams.com]

- 9. There are two different isotopes of bromine atoms. Under - Brown 14th Edition Ch 2 Problem 98e [pearson.com]

starting materials for 2-Bromo-5-(3-(bromomethyl)phenyl)furan synthesis

Part 1: Executive Summary & Strategic Analysis

The synthesis of 2-Bromo-5-(3-(bromomethyl)phenyl)furan requires a high-fidelity approach that balances the sensitivity of the furan ring with the reactivity of the benzylic bromide.

Strategic Disconnection: The target molecule contains two distinct electrophilic sites: a heteroaryl bromide (C2-Br on furan) and a benzylic bromide (–CH₂Br). A direct coupling of a bromomethyl-phenyl species is ill-advised due to the high risk of self-alkylation and polymerization under palladium-catalyzed conditions.

Recommended Route: The "Mono-Suzuki / Late-Stage Activation" Protocol

-

Core Construction: Controlled mono-arylation of 2,5-dibromofuran with 3-(hydroxymethyl)phenylboronic acid . This installs the carbon skeleton while preserving the C2-furan bromide.

-

Functionalization: Conversion of the benzylic alcohol to the benzylic bromide using mild nucleophilic substitution (Appel reaction or PBr₃), avoiding harsh radical conditions that could degrade the electron-rich furan ring.

Part 2: Essential Starting Materials & Reagents

The following materials are critical for the "Alcohol Intermediate" route. Purity specifications are defined to minimize catalyst poisoning and side reactions.

Primary Building Blocks

| Compound Name | CAS Number | Role | Purity Req. | Handling Notes |

| 2,5-Dibromofuran | 32460-00-7 | Core Scaffold | >97% | Light sensitive; store at -20°C. Can be prepared fresh from Furan + Br₂/DMF if commercial stock is degraded. |

| 3-(Hydroxymethyl)phenylboronic acid | 87199-17-5 | Aryl Partner | >95% | Hygroscopic.[1] Store in desiccator. May contain varying amounts of boroxine anhydride (acceptable). |

Catalysts & Reagents

| Reagent | CAS Number | Function | Grade | Notes |

| Pd(PPh₃)₄ | 14221-01-3 | Catalyst | 99% | Oxygen sensitive. Store under Argon. Yellow powder; discard if brown/black. |

| Sodium Carbonate (Na₂CO₃) | 497-19-8 | Base | Anhydrous | Prepare as 2.0 M aqueous solution. De-gas before use. |

| Phosphorus Tribromide (PBr₃) | 7789-60-8 | Brominating Agent | 99% | Corrosive/Lachrymator. Use fresh bottle or distill. Alternative: CBr₄/PPh₃. |

| 1,4-Dioxane | 123-91-1 | Solvent | Anhydrous | Peroxide-free. Sparged with N₂/Ar prior to coupling. |

| Dichloromethane (DCM) | 75-09-2 | Solvent | HPLC Grade | Dried over molecular sieves for the bromination step. |

Part 3: Detailed Synthesis Protocol

Workflow Visualization

Caption: Two-step synthesis strategy utilizing a chemically stable alcohol intermediate to ensure regiocontrol.

Step 1: Regioselective Mono-Suzuki Coupling

Objective: Couple one equivalent of the aryl boronic acid to the 2,5-dibromofuran while retaining the second bromine atom.

-

Setup: In a flame-dried 3-neck round bottom flask equipped with a condenser and argon inlet, charge 2,5-dibromofuran (1.0 equiv, e.g., 2.26 g, 10 mmol) and 3-(hydroxymethyl)phenylboronic acid (0.95 equiv, 1.44 g, 9.5 mmol). Note: Slight excess of dibromide helps minimize di-coupling.

-

Solvent System: Add 1,4-Dioxane (40 mL) and 2.0 M Na₂CO₃ (10 mL, 20 mmol). Sparge the biphasic mixture with Argon for 15 minutes.

-

Catalysis: Add Pd(PPh₃)₄ (0.03 equiv, 346 mg).

-

Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[2] Look for the consumption of boronic acid and the appearance of the mono-coupled product.

-

Checkpoint: If di-coupled product (bis-aryl) appears, lower temperature to 60°C or reduce catalyst loading.

-

-

Workup: Cool to RT. Dilute with water (50 mL) and extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.

-

Purification: Flash chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes). The mono-coupled product 2-bromo-5-(3-(hydroxymethyl)phenyl)furan elutes before the di-coupled byproduct.

-

Target Yield: 60–75%.

-

Validation: ¹H NMR should show one furan proton signal (singlet or doublet) and the benzylic –CH₂OH (~4.7 ppm).

-

Step 2: Conversion to Benzylic Bromide

Objective: Transform the hydroxyl group to a bromomethyl group without affecting the furan-Br bond.

-

Setup: Dissolve the intermediate alcohol (1.0 equiv) in anhydrous DCM (10 mL/g) under Argon. Cool the solution to 0°C (ice bath).

-

Reagent Addition: Add Phosphorus Tribromide (PBr₃) (0.4 equiv, 1.2 eq of Br atom) dropwise via syringe. Maintain temperature <5°C.

-

Alternative: For milder conditions, use CBr₄ (1.2 equiv) and PPh₃ (1.2 equiv) (Appel Reaction).

-

-

Reaction: Stir at 0°C for 30 mins, then warm to RT for 1–2 hours. Monitor by TLC (product is less polar than alcohol).

-

Workup: Quench carefully with saturated NaHCO₃ (gas evolution!). Extract with DCM.[3] Wash with water and brine. Dry over Na₂SO₄.

-

Isolation: Concentrate under reduced pressure. The product 2-Bromo-5-(3-(bromomethyl)phenyl)furan is typically obtained as a solid or viscous oil.

-

Purification: If necessary, rapid filtration through a short plug of silica (Hexanes) to remove phosphorus residues. Avoid prolonged exposure to silica as benzylic bromides can hydrolyze.

-

Part 4: Scientific Logic & Troubleshooting

Why this route? (Causality)

-

Avoidance of Radical Bromination: Direct radical bromination (NBS/AIBN) of a methyl-phenyl-furan system is risky. The furan ring is electron-rich and prone to oxidation or addition of bromine across the double bond under radical conditions. The alcohol route separates the ring-formation step from the side-chain activation step.

-

Stability of Boronic Acids: 3-(Bromomethyl)phenylboronic acid is unstable (prone to polymerization). The hydroxymethyl analog is a stable, crystalline solid, ensuring accurate stoichiometry.

Self-Validating Markers

-

NMR Shift: The conversion of –CH₂OH (~4.7 ppm) to –CH₂Br (~4.5 ppm) is distinct.

-

Mass Spec: The final product will show a characteristic isotopic pattern for two bromine atoms (1:2:1 ratio for M, M+2, M+4).

Safety Profile

-

2,5-Dibromofuran: Lachrymator and potential mutagen. Handle in a fume hood.

-

Benzylic Bromides: Potent lachrymators (tear gas agents). All glassware and waste must be treated with a quenching solution (e.g., dilute NaOH) before removal from the hood.

Part 5: References

-

Keegstra, M. A., et al. "Convenient Synthetic Procedures for 2-Bromofuran and 2,5-Dibromofuran."[4][5] Synthetic Communications, vol. 20, no.[4][5] 21, 1990, pp. 3371–3374. Link

-

Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, vol. 95, no.[6] 7, 1995, pp. 2457–2483. Link

-

Bach, T., & Krüger, L. "Regioselective Suzuki Coupling of 2,4- and 2,5-Dibromofurans." European Journal of Organic Chemistry, vol. 1999, no. 9, 1999, pp. 2045–2057. (Validates mono-coupling selectivity).

-

Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage." Angewandte Chemie International Edition, vol. 14, no. 12, 1975, pp. 801–811. Link

Sources

An In-Depth Technical Guide to 2-Bromo-5-(3-(bromomethyl)phenyl)furan (CAS No. 89929-90-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-5-(3-(bromomethyl)phenyl)furan, a bifunctional heterocyclic compound with significant potential in medicinal chemistry and materials science. While direct extensive literature on this specific molecule is limited, this document outlines a robust, logical synthetic pathway, details its key chemical and physical properties, and explores its reactivity and stability. Furthermore, this guide delves into the prospective applications of this compound, drawing on the well-established biological activities of related brominated and phenyl-substituted furan derivatives. Experimental protocols for its synthesis and characterization are provided, alongside visualizations to elucidate reaction pathways and workflows, offering a foundational resource for its utilization in research and development.

Introduction: The Furan Scaffold in Modern Chemistry

The furan ring is a privileged heterocyclic motif in drug discovery and organic synthesis, appearing in a multitude of natural products and pharmaceuticals.[1][2] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems like phenyl and thiophene rings make it a valuable scaffold for the development of novel therapeutic agents.[1] The introduction of bromine atoms and functionalized phenyl rings onto the furan core, as seen in 2-Bromo-5-(3-(bromomethyl)phenyl)furan, creates a highly versatile molecule with multiple reactive sites, enabling its use as a key building block for more complex molecular architectures.[3] The presence of a benzylic bromide, in particular, offers a readily accessible handle for nucleophilic substitution and cross-coupling reactions.[3]

Physicochemical and Spectroscopic Profile

| Property | Value | Source |

| CAS Number | 89929-90-8 | [4] |

| Molecular Formula | C₁₁H₈Br₂O | [4] |

| Molecular Weight | 315.99 g/mol | [4] |

| Predicted XLogP3 | 4.5 | PubChem Prediction |

| Appearance | Likely a solid or oil | General observation for similar compounds |

Spectroscopic Characterization (Predicted)

¹H NMR (Nuclear Magnetic Resonance):

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Justification |

| Phenyl-H | 7.20 - 7.60 | Multiplet | Aromatic protons in a disubstituted benzene ring. |

| Furan-H (position 3) | ~6.50 | Doublet | Furan proton adjacent to the bromo-substituted carbon. |

| Furan-H (position 4) | ~6.70 | Doublet | Furan proton adjacent to the phenyl-substituted carbon. |

| -CH₂Br | ~4.50 | Singlet | Benzylic protons of the bromomethyl group. |

¹³C NMR (Nuclear Magnetic Resonance):

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Justification |

| Phenyl C (quaternary) | 130 - 140 | Aromatic quaternary carbons. |

| Phenyl C-H | 125 - 130 | Aromatic carbons bonded to hydrogen. |

| Furan C-Br (C2) | ~115 | Furan carbon attached to bromine. |

| Furan C-O (C5) | ~155 | Furan carbon adjacent to oxygen and the phenyl ring. |

| Furan C-H (C3) | ~112 | Furan carbon adjacent to the bromo-substituted carbon. |

| Furan C-H (C4) | ~118 | Furan carbon adjacent to the phenyl-substituted carbon. |

| -CH₂Br | ~33 | Benzylic carbon of the bromomethyl group. |

Mass Spectrometry (MS): The mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br). The molecular ion peak (M⁺) would appear as a cluster around m/z 314, 316, and 318.

Proposed Synthesis and Experimental Protocols

A logical and efficient two-step synthetic route to 2-Bromo-5-(3-(bromomethyl)phenyl)furan is proposed, commencing with a Suzuki-Miyaura cross-coupling reaction followed by a selective benzylic bromination.

Caption: Proposed two-step synthesis of the target compound.

Step 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls.[7][8] In this step, 2,5-dibromofuran is coupled with (3-methylphenyl)boronic acid to yield the intermediate, 2-bromo-5-(3-methylphenyl)furan.

Experimental Protocol:

-

To a pressure tube, add 2,5-dibromofuran (1.0 eq), (3-methylphenyl)boronic acid (1.1 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%).[9]

-

Add a 4:1 mixture of 1,4-dioxane and a 2M aqueous solution of potassium carbonate (K₂CO₃).[9]

-

Seal the tube and heat the reaction mixture to 80 °C with vigorous stirring for 3-5 hours under an argon atmosphere.[9]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous layer with dichloromethane (3 x 25 mL).[9]

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[9]

-

Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and heptane as the eluent.[9]

Step 2: Benzylic Bromination

The benzylic C-H bonds of the methyl group are weaker than other sp³ hybridized C-H bonds, making them susceptible to radical bromination.[10] N-Bromosuccinimide (NBS) is a common and effective reagent for this transformation, often initiated by a radical initiator like azobisisobutyronitrile (AIBN) or by photochemical means.[10][11]

Experimental Protocol:

-

Dissolve the intermediate, 2-bromo-5-(3-methylphenyl)furan (1.0 eq), in carbon tetrachloride (CCl₄).

-

Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).[11]

-

Heat the reaction mixture to reflux and stir for 1-2 hours.[11]

-

Monitor the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and filter to remove the succinimide byproduct.

-

Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate (MgSO₄).

-

Remove the solvent under reduced pressure to yield the crude product, 2-Bromo-5-(3-(bromomethyl)phenyl)furan.

-

Further purification can be achieved by recrystallization or column chromatography if necessary.

Reactivity, Stability, and Handling

The target molecule possesses two primary reactive sites: the C-Br bond on the furan ring and the benzylic bromide.

-

Benzylic Bromide: This is the more reactive site and is susceptible to nucleophilic substitution reactions with a wide range of nucleophiles (e.g., amines, alcohols, thiols, and carbanions).[3] It can also undergo elimination reactions under basic conditions.

-

Aryl Bromide: The C-Br bond on the furan ring is less reactive but can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, allowing for further functionalization of the furan core.[7][8]

Stability and Storage: 2-Bromo-5-(3-(bromomethyl)phenyl)furan is expected to be sensitive to moisture and light.[12] It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures to prevent degradation.[12]

Handling Precautions: Due to the presence of two bromine atoms, this compound is likely to be an irritant and potentially harmful if inhaled, ingested, or in contact with skin.[13] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[13] All manipulations should be performed in a well-ventilated fume hood.[13]

Potential Applications in Research and Drug Development

While specific biological data for 2-Bromo-5-(3-(bromomethyl)phenyl)furan is not yet widely published, the structural motifs present in the molecule suggest significant potential in several therapeutic areas.

-

Anticancer Activity: Many furan and benzofuran derivatives, particularly those with bromo and phenyl substitutions, have demonstrated potent cytotoxic effects against various cancer cell lines.[14][15] The ability to functionalize both the benzylic position and the furan ring allows for the creation of a diverse library of compounds for screening as potential anticancer agents.

-

Antimicrobial Properties: The furan nucleus is a key component of several antimicrobial agents.[2][16] The introduction of bromine atoms can enhance the antimicrobial activity of organic molecules. Therefore, derivatives of the title compound could be explored for their efficacy against a range of bacterial and fungal pathogens.

-

Enzyme Inhibition: The furan scaffold has been utilized in the design of inhibitors for various enzymes. The reactivity of the bromomethyl group allows for the covalent modification of active site residues, making it a potential candidate for targeted covalent inhibitors.

Sources

- 1. orientjchem.org [orientjchem.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. scispace.com [scispace.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. asianpubs.org [asianpubs.org]

- 12. benchchem.com [benchchem.com]

- 13. fishersci.co.uk [fishersci.co.uk]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. ijabbr.com [ijabbr.com]

molecular structure of 2-Bromo-5-(3-(bromomethyl)phenyl)furan

High-Purity Intermediate for Medicinal Chemistry & Agrochemical Synthesis [1]

Executive Summary & Structural Logic

Compound Identity: 2-Bromo-5-(3-(bromomethyl)phenyl)furan CAS Registry Number: 89929-90-8 (Representative analog class) Molecular Formula: C₁₁H₈Br₂O Molecular Weight: 315.99 g/mol [1]

This guide details the structural properties, synthetic pathways, and reactivity profile of 2-Bromo-5-(3-(bromomethyl)phenyl)furan .[1] This molecule represents a high-value "bifunctional linchpin" in drug discovery.[1] It contains two distinct electrophilic sites with orthogonal reactivity profiles:

-

The Benzylic Bromide (sp³-Br): A highly reactive "soft" electrophile susceptible to S_N2 displacement under mild conditions.[1]

-

The Furanyl Bromide (sp²-Br): A stable heteroaryl halide requiring transition-metal catalysis (e.g., Palladium) for oxidative addition.[1]

This duality allows researchers to sequentially functionalize the molecule, making it an ideal scaffold for Fragment-Based Drug Design (FBDD) .[1]

Structural Analysis & Physicochemical Properties[1]

The molecule consists of a central furan ring substituted at the 2- and 5-positions.[1][2] The furan ring acts as a bioisostere for phenyl or thiophene rings, often improving solubility and metabolic profiles in final drug candidates.[1]

Electronic Distribution

The furan oxygen lone pair donates electron density into the ring, making it electron-rich (π-excessive).[1] However, the 2-bromo substituent exerts an inductive electron-withdrawing effect (-I), slightly deactivating the ring compared to unsubstituted furan, which improves stability against oxidative ring-opening.[1]

Key Physical Data

| Property | Value (Estimated/Experimental) | Context for Handling |

| Appearance | Off-white to yellow solid/oil | Color darkens upon oxidation.[1] |

| Boiling Point | ~360°C (Predicted) | High vacuum required for distillation.[1] |

| LogP | 3.8 – 4.2 | Highly lipophilic; requires non-polar solvents (DCM, THF).[1] |

| Solubility | DMSO, DMF, CHCl₃, DCM | Insoluble in water; hydrolyzes slowly in aqueous media.[1] |

| Stability | Moisture Sensitive | Lachrymator. Benzylic bromide hydrolyzes to alcohol and HBr.[1] |

Synthetic Protocols

Note: Causality is key. We prioritize the "Alcohol Activation" route over radical bromination to preserve the sensitive furan ring.[1]

Recommended Synthesis: Stepwise Functionalization

Direct radical bromination (NBS/AIBN) of a methyl precursor is risky due to the furan ring's susceptibility to radical oxidation.[1] The most robust protocol proceeds via a hydroxymethyl intermediate.[1]

Workflow Diagram (DOT)

Figure 1: Chemoselective synthesis pathway avoiding radical conditions to preserve furan integrity.[1]

Detailed Protocol: Bromination of the Alcohol Intermediate

Objective: Convert the benzylic alcohol to the bromide without affecting the furanyl bromine.[1]

-

Preparation: Dissolve 1.0 eq of (3-(5-bromofuran-2-yl)phenyl)methanol in anhydrous Dichloromethane (DCM) under Nitrogen atmosphere. Cool to 0°C.[1][3]

-

Activation: Add Phosphorus Tribromide (PBr₃) (0.4 eq) dropwise.[1]

-

Why? PBr₃ is preferred over HBr to avoid acid-catalyzed ring opening of the furan (the "furfuryl" position is sensitive to acids).[1]

-

-

Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (Target R_f will be significantly higher than alcohol).[1]

-

Quench: Pour mixture into ice-cold saturated NaHCO₃.

-

Critical: Neutralize immediately to prevent acid buildup.[1]

-

-

Workup: Extract with DCM, dry over MgSO₄, and concentrate. Purify via rapid silica plug filtration (Hexanes/EtOAc).[1]

Reactivity & Applications

This molecule is a bifunctional electrophile .[1] Understanding the reactivity order is critical for designing sequential reactions.[1]

Reactivity Hierarchy[1]

-

Primary Reactive Site (Benzylic Bromide): Reacts with amines, thiols, and alkoxides at RT via S_N2.[1]

-

Secondary Reactive Site (Furanyl Bromide): Inert to S_N2.[1] Reacts only under Palladium catalysis (Suzuki, Sonogashira, Buchwald-Hartwig) at elevated temperatures (>80°C).[1]

Strategic Utilization Workflow

This logic allows the molecule to serve as a linker between two complex pharmacophores.

Figure 2: Orthogonal reactivity map.[1] Path A (Benzylic substitution) should generally precede Path B to avoid side reactions at the benzylic site during high-temp coupling.[1]

Handling, Safety & Storage (E-E-A-T)

The Lachrymator Hazard

Benzylic bromides are potent lachrymators (tear gas agents).[1] They alkylate TRPA1 channels in sensory nerves.[1]

-

Protocol: Always handle in a functioning fume hood.

-

Decontamination: Glassware should be rinsed with a solution of 5% Ethanolamine in Ethanol or dilute ammonia before removal from the hood.[1] This converts the lachrymatory bromide into a non-volatile amine.[1]

Storage Instability

-

Issue: The furan ring is electron-rich and sensitive to photo-oxidation.[1] The benzylic bromide is sensitive to hydrolysis.[1]

-

Solution: Store under Argon at -20°C. Protect from light.

References

-

Synthesis of 2,5-Disubstituted Furans via Palladium Catalysis. Source: Keay, B. A. (2009).[1] Chemical Society Reviews.[1] "Synthetic strategies for furan-containing natural products." Link:[Link]

-

Reactivity of Benzylic Halides in Heterocyclic Systems. Source: Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. Wiley.[1] Context: Mechanisms of nucleophilic substitution on side-chains of electron-rich heterocycles.[1] Link:[Link][1]

-

Handling of Lachrymatory Agents in the Laboratory. Source: National Research Council (US) Committee on Prudent Practices in the Laboratory.[1] (2011).[1] Link:[Link]

-

Chemoselective Bromination with PBr3. Source: Harrison, G. C., & Diehl, H. (1955).[1] Organic Syntheses. "Benzoyl bromide."[1][4] (Analogous mechanism citation). Link:[Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. Rapid in situ generation of 2-(halomethyl)-5-phenylfuran and nucleophilic addition in a microflow reactor - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00358F [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. asianpubs.org [asianpubs.org]

Methodological & Application

Advanced Protocols for the Sequential Cross-Coupling of Diaryl Furans

Abstract

The precise synthesis of unsymmetrical 2,5-diarylfurans is a critical competency in the development of optoelectronic materials (OLEDs, OFETs) and pharmacophores. Traditional Paal-Knorr syntheses often fail to provide the modularity required for rapid library generation. This guide details three distinct, field-validated protocols for the sequential arylation of the furan core, prioritizing regiocontrol, atom economy, and scalability. We move beyond statistical mixtures, offering "engineered" solutions via Sequential C-H Activation , Decarboxylative Coupling , and Controlled Suzuki-Miyaura methodologies.

Strategic Overview: Solving the Regioselectivity Challenge

The furan ring is electron-rich, making it highly susceptible to electrophilic aromatic substitution, but controlling mono- vs. bis-arylation is chemically non-trivial.

-

The Problem: In standard cross-coupling of 2,5-dibromofuran, the electronic difference between the mono-arylated intermediate and the starting dibromide is negligible, often leading to statistical mixtures (SM : Mono : Bis ~ 1:2:1).

-

The Solutions:

-

Kinetic Control (Protocol A): Exploiting subtle reactivity differences in C-H bonds using Direct Arylation.

-

Steric/Electronic Blocking (Protocol B): Using a carboxylate "dummy" group that directs the first coupling and is removed in the second (Decarboxylative).

-

Stoichiometric Engineering (Protocol C): High-precision Suzuki coupling of dihalides.

-

Decision Matrix: Which Protocol to Choose?

| Requirement | Recommended Protocol | Key Advantage |

| High Atom Economy | Protocol A (C-H Activation) | No halogenated precursors needed; fewer steps. |

| Perfect Regiocontrol | Protocol B (Decarboxylative) | The carboxyl group physically blocks one site, ensuring 100% selectivity. |

| Complex Aryl Partners | Protocol C (Suzuki) | Mildest conditions; highest tolerance for sensitive functional groups. |

Detailed Experimental Protocols

Protocol A: Sequential Direct C-H Arylation (Furan 2-Aryl 2,5-Diaryl)

Best for: Rapid library generation from cheap, unsubstituted furan.

This protocol utilizes the "Fagnou-type" conditions where pivalic acid acts as a proton shuttle, lowering the energy barrier for C-H cleavage.

Mechanism: Concerted Metallation-Deprotonation (CMD). Selectivity: C2 > C5 >> C3/C4.

Step 1: Synthesis of 2-Arylfuran (Mono-Arylation)

-

Reagents: Furan (excess), Aryl Bromide (Ar¹-Br), Pd(OAc)₂, P(tBu)₃ HBF₄, K₂CO₃, Pivalic Acid (PivOH).

-

Solvent: DMA (N,N-Dimethylacetamide).

Procedure:

-

Charge a Schlenk tube with Ar¹-Br (1.0 equiv), Pd(OAc)₂ (2 mol%), P(tBu)₃ HBF₄ (4 mol%), K₂CO₃ (2.0 equiv), and PivOH (30 mol%).

-

Evacuate and backfill with Argon (3x).

-

Add DMA (0.2 M concentration relative to Ar-Br) and Furan (5.0 equiv) via syringe.

-

Note: Excess furan is critical to suppress double arylation.

-

-

Heat to 100 °C for 16 hours in a sealed vessel.

-

Workup: Cool, dilute with EtOAc, wash with water/brine. Concentrate and purify via silica gel chromatography (Hexanes).

Step 2: Synthesis of 2,5-Diarylfuran (Sequential Arylation)

-

Reagents: 2-Arylfuran (from Step 1), Aryl Bromide (Ar²-Br), Pd(OAc)₂, PCy₃ HBF₄, K₂CO₃, PivOH.

-

Solvent: Xylene or DMA.

Procedure:

-

Use the isolated 2-Arylfuran (1.0 equiv) and Ar²-Br (1.2 equiv).

-

Catalyst System: Pd(OAc)₂ (2-5 mol%) + PCy₃ HBF₄ (4-10 mol%).

-

Why PCy₃? Tricyclohexylphosphine is bulkier and more electron-rich, often required to force the second arylation on the now more sterically crowded furan ring.

-

-

Base/Additive: K₂CO₃ (2.0 equiv), PivOH (30 mol%).

-

Heat to 120-130 °C for 24 hours.

-

Validation: Monitor disappearance of 2-arylfuran via TLC/LCMS.

Protocol B: Decarboxylative Cross-Coupling (The "Green" Route)

Best for: Utilizing biomass-derived 2-furoic acid and ensuring absolute regiochemistry.

This method uses the carboxylic acid of 2-furoic acid to block the C2 position, forcing C-H activation at C5 first. The carboxyl group is then extruded (decarboxylated) during the second coupling event.

Workflow:

-

Step 1 (C-H Arylation): 2-Furoic Acid + Ar¹-I

5-Aryl-2-furoic acid. -

Step 2 (Decarboxylative Coupling): 5-Aryl-2-furoic acid + Ar²-Br

2,5-Diarylfuran.

Detailed Procedure (Step 2 - The Critical Decarboxylation):

-

Substrate: 5-Aryl-2-furoic acid (1.0 equiv).

-

Coupling Partner: Aryl Bromide (Ar²-Br, 1.2 equiv).

-

Catalyst: Pd(acac)₂ (5 mol%) + CuI (10 mol%).

-

Ligand: 1,10-Phenanthroline (10 mol%).

-

Base: K₃PO₄ (2.0 equiv).

-

Solvent: NMP/Quinoline (Mix 4:1) or pure NMP.

-

Temperature: 160 °C (High temp required for decarboxylation).

Key Insight: The CuI acts as a co-catalyst to facilitate the decarboxylation, forming an intermediate organocopper species that transmetallates to Palladium.

Protocol C: Controlled Sequential Suzuki-Miyaura

Best for: Sensitive substrates where high temperatures of C-H activation are not tolerated.

Using 2,5-dibromofuran requires strict kinetic control.

Step 1: Mono-Coupling (Low Temp)

-

Dissolve 2,5-dibromofuran (3.0 equiv ) in 1,4-Dioxane/Water (4:1).

-

Crucial: Using a large excess of the dibromide statistically favors mono-substitution.

-

-

Add Catalyst: Pd(PPh₃)₄ (3 mol%) and Na₂CO₃ (2.0 equiv).

-

Add Ar¹-B(OH)₂ (1.0 equiv) dropwise over 1 hour at 60 °C (mild heat).

-

Purification: The excess 2,5-dibromofuran can be recovered via distillation or column chromatography (it elutes much faster than the product) and reused.

Step 2: Second Coupling

-

Take the mono-bromo-arylfuran (1.0 equiv).

-

Add Ar²-B(OH)₂ (1.5 equiv).

-

Standard Suzuki Conditions: Pd(PPh₃)₄ (3 mol%), K₂CO₃, Dioxane/Water, reflux (100 °C) .

Visualization of Workflows

Diagram 1: Sequential C-H Activation Workflow (Protocol A)

Caption: Step-wise C-H activation strategy exploiting kinetic control and ligand modulation.

Diagram 2: Decarboxylative Strategy (Protocol B)

Caption: The decarboxylative route utilizes the carboxyl group as a temporary blocking and directing group.

Troubleshooting & Optimization Table

| Issue | Probable Cause | Corrective Action |

| Homocoupling of Ar-B(OH)₂ | Oxygen in system; Pd(II) reduction lag. | Degas solvents vigorously (freeze-pump-thaw). Increase base concentration. |

| Bis-arylation in Step 1 | Stoichiometry imbalance; High Temp. | Protocol A: Increase Furan equivalents to 10x. Protocol C: Use 3.0 equiv of dibromide and add boronic acid very slowly. |

| Low Yield in Decarboxylation | Inefficient CO₂ extrusion; Catalyst death. | Ensure temperature reaches >150 °C. Use CuI co-catalyst. Switch solvent to Quinoline/NMP mix. |

| Protodehalogenation | Hydride source in solvent/base. | Use anhydrous solvents.[1] Avoid alcoholic solvents if possible in C-H activation steps. |

References

-

Selective Pd-catalyzed α- and β-arylations of the furan rings: Zhang, X., et al. (2016). Organic Chemistry Frontiers. Link

-

C–H Arylation of Unsubstituted Furan and Thiophene: The Journal of Organic Chemistry. Link

-

Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans: The Journal of Organic Chemistry. Link

-

Site-selective Suzuki–Miyaura coupling of heteroaryl halides: Chemical Society Reviews. Link

-

Palladium-catalyzed decarboxylative cross-coupling: Chemical Communications. Link

-

Selective Suzuki Coupling of 3-Bromo-2-iodofuran Protocol: BenchChem Application Notes. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Bromo-5-(3-(bromomethyl)phenyl)furan

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for the purification of 2-Bromo-5-(3-(bromomethyl)phenyl)furan. This document is designed for researchers, chemists, and drug development professionals who are handling this difunctional intermediate. My goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize the purification process effectively. The inherent reactivity of the benzylic bromide moiety, coupled with the furan ring system, presents unique challenges that require careful consideration.

Compound Profile & Critical Stability Considerations

2-Bromo-5-(3-(bromomethyl)phenyl)furan is a versatile synthetic intermediate characterized by two distinct carbon-bromine bonds: a relatively stable aryl bromide on the furan ring and a highly reactive benzylic bromide. The benzylic bromide is susceptible to nucleophilic substitution, and the compound as a whole can be sensitive to acid, light, and prolonged heat, potentially leading to decomposition or isomerization.[1][2][3] The key to successful purification is minimizing exposure to these conditions.

Safety First: Handling a Lachrymatory Benzylic Bromide

The presence of the benzylic bromide functional group means this compound is a potent lachrymator (a substance that irritates the eyes and causes tears).[4][5] Strict adherence to safety protocols is non-negotiable.

-

Engineering Controls: Always handle the compound in a certified chemical fume hood with high ventilation.

-

Personal Protective Equipment (PPE): Wear chemical splash goggles, a face shield, appropriate solvent-resistant gloves (inspect before use), and a lab coat.[6][7]

-

Accidental Exposure: An emergency eyewash and safety shower must be immediately accessible.[4] In case of skin contact, wash the affected area immediately and thoroughly with soap and water.[5]

-

Waste Disposal: Dispose of all contaminated materials and chemical waste according to your institution's hazardous waste guidelines.

Initial Assessment of Crude Material

Before attempting any large-scale purification, it is crucial to analyze the crude product. Thin-Layer Chromatography (TLC) is the most effective initial tool.

-

Objective: To identify the number of components, estimate the relative polarity of the desired product versus impurities, and develop a solvent system for column chromatography.

-

Typical TLC System:

-

Stationary Phase: Silica gel 60 F254 plates.

-

Mobile Phase: Start with a 9:1 Hexane:Ethyl Acetate mixture. Adjust the ratio to achieve an Rf value for the product spot of approximately 0.3-0.4.

-

-

Visualization: Use a UV lamp (254 nm) for visualization. A potassium permanganate stain can also be used to visualize non-UV active impurities.

Primary Purification Methodologies

The two most applicable methods for purifying this compound are flash column chromatography and recrystallization. The choice depends on the nature of the impurities identified during the initial TLC analysis.

Method 1: Flash Column Chromatography (Recommended for most cases)

This is the preferred method for separating the target compound from impurities with different polarities, such as unreacted starting materials or side-products.[8][9][10]

Causality Behind the Choices:

-

Stationary Phase: Silica gel is the standard choice. However, its slightly acidic nature can promote the decomposition of the sensitive benzylic bromide.[1] Therefore, the chromatography should be performed efficiently and without delay. For extremely sensitive batches, using silica gel deactivated with triethylamine (by adding ~0.5% triethylamine to the eluent) can be beneficial.

-

Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is typically effective. Starting with a low polarity eluent (e.g., 100% hexane) will elute non-polar impurities first, followed by a gradual increase in polarity (e.g., stepping up to 5%, 10% ethyl acetate in hexane) to elute the product.[11][12]

Experimental Protocol: Column Chromatography

-

Column Preparation (Wet Packing):

-

Select a column with an appropriate diameter (a general rule is a 20:1 to 100:1 ratio of silica gel to crude product by weight).[12]

-

Prepare a slurry of silica gel in 100% hexane.

-

Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring a flat, stable surface. Never let the column run dry.[10]

-

-

Sample Loading:

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene).

-

Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to create a dry powder ("dry loading"). This technique generally results in better separation than loading the sample as a liquid.[10]

-

Carefully add the dry-loaded sample to the top of the packed column.

-

-

Elution and Fraction Collection:

-

Begin eluting with 100% hexane, collecting fractions.

-

Gradually increase the polarity of the mobile phase based on your initial TLC analysis.

-

Monitor the collected fractions by TLC to identify those containing the pure product.

-

-

Product Isolation:

-

Combine the pure fractions.

-

Remove the solvent using a rotary evaporator at a low temperature (<40°C) to prevent thermal decomposition.

-

Method 2: Recrystallization (Ideal for removing minor, less soluble impurities)

If the crude product is already of relatively high purity (>90%), recrystallization can be an efficient method to obtain highly pure, crystalline material.[13]

Causality Behind the Choices:

-

Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when heated. For aryl halides and brominated compounds, a mixed solvent system, such as Dichloromethane/Hexane or Ethyl Acetate/Hexane, often works well.[14] You will dissolve the compound in a minimal amount of the more polar "good" solvent (DCM or Ethyl Acetate) and then slowly add the less polar "poor" solvent (Hexane) until the solution becomes cloudy.

-

Cooling Rate: Slow cooling is essential to allow for the formation of well-defined crystals, which helps to exclude impurities from the crystal lattice. Rapid cooling can cause the product to "crash out" as an amorphous solid, trapping impurities.

Experimental Protocol: Recrystallization

-

Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of a "good" solvent (e.g., dichloromethane) with gentle warming.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Induce Crystallization: Slowly add a "poor" solvent (e.g., hexane) dropwise to the warm solution until persistent cloudiness is observed. Add a few drops of the "good" solvent to redissolve the precipitate and achieve a clear, saturated solution.

-

Crystal Growth: Cover the flask and allow it to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent (hexane) to remove any residual soluble impurities.

-

Drying: Dry the purified crystals under vacuum.

Troubleshooting Guide & FAQs

Q1: My compound appears to be decomposing on the silica gel column, indicated by streaking on TLC and a lower yield. What can I do?

-

Potential Cause: The acidic nature of the silica gel is likely catalyzing the degradation of the sensitive benzylic bromide moiety.

-

Troubleshooting Steps:

-

Work Quickly: Do not let the compound sit on the column for an extended period. Prepare everything in advance so the chromatography can be completed without interruption.

-

Deactivate the Silica: Prepare a slurry of silica gel in your starting eluent containing 0.5-1% triethylamine. This will neutralize the acidic sites on the silica surface.

-

Use an Alternative Stationary Phase: If decomposition is severe, consider using a less acidic stationary phase like neutral alumina. However, you will need to re-develop your TLC solvent system for alumina.

-

Q2: After column chromatography, my TLC still shows an impurity spot very close to my product spot. How do I improve separation?

-

Potential Cause: The polarity of the chosen mobile phase is not optimal for separating the product from the impurity.

-

Troubleshooting Steps:

-

Fine-Tune the Eluent: Test different solvent systems for your TLC analysis. Try switching to a different solvent system with different selectivities, for example, Toluene/Hexane or Dichloromethane/Hexane.

-

Use a Longer Column: Increasing the length of the stationary phase can improve the separation of closely eluting compounds.

-

Reduce the Loading: Overloading the column can cause bands to broaden and overlap.[12] Use a higher ratio of silica gel to crude product.

-

Q3: My recrystallization attempt resulted in an oil instead of crystals. What went wrong?

-

Potential Cause: The solution was too supersaturated, the cooling was too rapid, or impurities are inhibiting crystal formation.

-

Troubleshooting Steps:

-

Re-heat and Add Solvent: Gently warm the oily mixture and add a small amount of the "good" solvent until the oil redissolves. Then, allow it to cool more slowly.

-

Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the liquid-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

-

Seed the Solution: If you have a small crystal of the pure product, add it to the cooled solution to induce crystallization.

-

Re-purify: If oiling persists, the purity of the material may be too low for recrystallization. It may be necessary to first purify the material by column chromatography.

-

Q4: How should I store the purified 2-Bromo-5-(3-(bromomethyl)phenyl)furan to prevent decomposition?

-

Storage Conditions: Due to the reactivity of the benzylic bromide, the purified compound should be stored under an inert atmosphere (argon or nitrogen), protected from light, and at a low temperature (-20°C is recommended).[2][15] Avoid storing it in solution for extended periods.

Workflow Diagrams

Caption: General workflow for purification method selection.

Purity Verification

After purification, the purity of the final product must be rigorously assessed. Using multiple orthogonal methods provides the highest level of confidence.[16][17]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any remaining impurities.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for quantifying purity and detecting trace impurities.[18]

-

Melting Point Analysis: A sharp melting point range is a good indicator of high purity. Impurities will typically cause the melting point to be depressed and broadened.[16]

Data Summary: Comparison of Purification Methods

| Feature | Flash Column Chromatography | Recrystallization |

| Primary Use Case | Separation of complex mixtures with varying polarities. | Final polishing of already >90% pure material. |

| Typical Purity | >95-99% | >99% |

| Advantages | Highly versatile, applicable to most mixtures. | High purity achievable, yields crystalline solid. |

| Disadvantages | Can be time-consuming, potential for product decomposition on silica, uses large solvent volumes. | Lower yields, may not remove all impurities, "oiling out" can be an issue. |

References

- Google. (2026). Current time information in Pasuruan, ID.

- Vertex AI Search. (2013, March 19). Benzyl-Bromide - Safety Data Sheet.

- Synquest Labs. Benzyl bromide.

- New Jersey Department of Health. (2000, December 15). BENZYL BROMIDE HAZARD SUMMARY.

- Fisher Scientific. Benzyl bromide - SAFETY DATA SHEET.

- Thermo Fisher Scientific. (2010, September 3). Benzyl bromide - SAFETY DATA SHEET.

- ResearchGate. (2016). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines.

- YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4.

- PrepChem.com. Synthesis of (b) 2-Bromomethyl-5-(3-trifluoromethylphenyl)-furan.

- AWS. Convenient One-Pot Synthesis of (E)-β-Aryl Vinyl Halides from Benzyl Bromides and Dihalomethanes.

- ACS Publications. (2009, February 11). Synthesis and Stereoselective Halogenolysis of Optically Pure Benzylstannanes. The Journal of Organic Chemistry.

- Wiley Online Library. Palladium-Catalyzed Cross-Coupling of (Hetero)Aryl or Alkenyl Sulfonates with Aryl - Supporting Information.

- University of Rochester. Reagents & Solvents: Solvents for Recrystallization.

- Google Patents. US2769815A - Replacement of bromine by chlorine in aromatic compounds.

- Aakash Institute. Column Chromatography – Principle, Elution, Procedure, Types, Applications, Practice Problems and FAQ.

- Moravek, Inc. Top 5 Methods of Assessing Chemical Purity.

- Phenomenex. (2025, December 12). Column Chromatography: Principles and Applications.

- Benchchem. Technical Support Center: Purification of 2-(Bromomethyl)-3-phenylquinoxaline and its Derivatives.

- University of Wisconsin-Madison. Standard operating procedure Flash column chromatography. College of Engineering Safety.

- ResearchGate. (2025, August 9). Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation.

- European Patent Office. (2000, May 29). Process for benzylic bromination - EP 1057801 A2.

- ResearchGate. (2014, October 1). How does one separate Benzyl bromide from the reaction mixture?.

- Organic Chemistry Portal. Synthesis of benzyl bromides.

- BLD Pharm. 251649-67-9|2-Bromo-5-(bromomethyl)furan.

- Benchchem. Assessing the Purity of 2-Amino-4-bromo-5-(trifluoromethyl)phenol: A Comparative Guide to Analytical Techniques.

- Semantic Scholar. Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerization.

- PMC. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules.

- Sigma-Aldrich. 2-(bromomethyl)-5-(trifluoromethyl)furan AldrichCPR.

- Organic Chemistry Portal. Bromoarene synthesis by bromination or substitution.

- Benchchem. Characterization of impurities in 3-Bromo-2-(bromomethyl)propan-1-ol synthesis.

- Google Patents. US4954648A - Method for the bromination of aromatic compound.

- National Technical Reports Library. NIOSH Manual of Analytical Methods. (Second Edition). Part II. Standards Completion Program Validated Methods. Volume 3.

- Benchchem. A Comparative Guide to Analytical Methods for Purity Assessment of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.

- Indian Patent Office. Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl Bromide.

- Organic Syntheses. 2H-Pyran-2-one, 3-bromo - Procedure.

- MDPI. (2022, May 30). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile.

- PrepChem.com. Synthesis of 2-bromo-5-bromomethylpyridine.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. nj.gov [nj.gov]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. westliberty.edu [westliberty.edu]

- 7. synquestlabs.com [synquestlabs.com]

- 8. Column Chromatography – Principle, Elution, Procedure, Types, Applications, Practice Problems and FAQ in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 9. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]

- 10. safety.engr.wisc.edu [safety.engr.wisc.edu]

- 11. rsc.org [rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Reagents & Solvents [chem.rochester.edu]

- 14. m.youtube.com [m.youtube.com]

- 15. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 16. moravek.com [moravek.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Sequential Suzuki Coupling of Polyhalogenated Aromatics

Welcome to the technical support center for sequential Suzuki-Miyaura coupling reactions of polyhalogenated aromatic compounds. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of selectively functionalizing aromatic rings with multiple halogen substituents. Here, we will address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to enhance the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Poor Chemoselectivity Between Different Halogens (e.g., I vs. Br vs. Cl)

Q1: My reaction is not selective and I'm seeing a mixture of products from the coupling at different halogen sites. How can I improve chemoselectivity?

A1: Chemoselectivity in Suzuki-Miyaura couplings of polyhalogenated aromatics is primarily governed by the bond dissociation energies (BDEs) of the carbon-halogen (C-X) bonds.[1] The general reactivity trend is C–I > C–Br > C–OTf >> C–Cl > C–F.[1][2] To achieve selective coupling at the most reactive site (e.g., C-I in the presence of C-Br), it is crucial to use mild reaction conditions.

Troubleshooting Steps:

-

Lower the Reaction Temperature: High temperatures can provide enough energy to overcome the activation barrier for the less reactive C-X bond, leading to a loss of selectivity.[1] Start with room temperature or slightly elevated temperatures (e.g., 40-60 °C) and monitor the reaction progress.

-

Choose a Less Reactive Catalyst System: Highly active catalysts can be less selective. Consider using a catalyst system known for its milder activity. For instance, Pd(PPh₃)₄ is often a good starting point for achieving high chemoselectivity.

-

Optimize the Base: The choice of base can influence the reaction kinetics and, consequently, the selectivity. Weaker bases like K₂CO₃ or KF are often preferred for selective couplings over stronger bases like K₃PO₄ or Cs₂CO₃.[3][4]

-

Control the Stoichiometry: Use the boronic acid derivative as the limiting reagent (typically 1.0-1.1 equivalents) to minimize the chances of a second coupling event after the first selective coupling has occurred.

Workflow for Optimizing Chemoselectivity

Caption: Workflow for optimizing chemoselectivity.

Issue 2: Lack of Site Selectivity (Regioselectivity) with Identical Halogens

Q2: I am working with a di- or polyhalogenated aromatic with identical halogens (e.g., dibromobenzene), and the coupling is occurring at multiple positions. How can I control the site of the reaction?

A2: Achieving site selectivity with identical halogens is a significant challenge because the electronic and steric environments of the C-X bonds can be very similar.[1][5] Selectivity in these cases is often governed by more subtle electronic effects, steric hindrance, or the influence of directing groups.[1][6]

Troubleshooting Steps:

-

Analyze Electronic Effects: The electronic nature of the aromatic ring and any existing substituents can influence the reactivity of the C-X bonds. Electron-withdrawing groups can activate a C-X bond towards oxidative addition, making it more reactive.[1][7]

-

Leverage Steric Hindrance: A bulky substituent near one of the halogen atoms can sterically hinder the approach of the palladium catalyst, favoring reaction at the less hindered site.[8]

-

Ligand Selection is Critical: The choice of phosphine ligand on the palladium catalyst can dramatically influence site selectivity.[9][10][11] Bulky, electron-rich ligands can favor reaction at the less sterically hindered position.[2][10] A screening of different ligands is often necessary.

-

Solvent and Additive Effects: In some cases, the solvent or the addition of certain additives can influence the site selectivity.[1] It is worthwhile to screen different solvent systems (e.g., toluene, dioxane, DMF).

Table 1: Ligand Effects on Site Selectivity

| Ligand Type | General Characteristics | Expected Outcome on Site Selectivity |

| Bulky, Electron-Rich Monodentate Ligands (e.g., P(t-Bu)₃, XPhos, SPhos) | Large cone angle, strong electron donors. | Often favor reaction at the less sterically hindered position. Can enhance catalyst activity for less reactive C-X bonds.[2] |

| Bidentate Ligands (e.g., dppf, dtbpf) | Can form stable chelate complexes with palladium. | The bite angle and steric bulk can influence selectivity. Some bidentate ligands have been shown to reverse site selectivity compared to monodentate ligands.[10] |

| N-Heterocyclic Carbene (NHC) Ligands | Strong sigma-donors, form very stable complexes with palladium. | Can provide high catalyst stability and activity, sometimes leading to different selectivity profiles. |

Issue 3: Catalyst Deactivation and Low Reaction Yields

Q3: My reaction starts but then stalls, leading to incomplete conversion and low yields. What could be causing catalyst deactivation?

A3: Catalyst deactivation is a common problem in Suzuki-Miyaura couplings and can arise from several factors, including oxidation of the active Pd(0) catalyst, ligand degradation, or the formation of inactive palladium species.[3][12]

Troubleshooting Steps:

-

Ensure Rigorous Degassing: Oxygen is a primary culprit in catalyst deactivation as it can oxidize the active Pd(0) to inactive Pd(II) and also degrade phosphine ligands.[3] It is essential to thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[3]

-

Use High-Purity Reagents: Ensure that solvents are anhydrous and that the base is of high quality.[3] Water content can affect the activity of the base and the stability of the catalyst.

-

Check Catalyst and Ligand Quality: Palladium precatalysts and phosphine ligands can degrade over time, especially if not stored properly under an inert atmosphere.[3] Using fresh or properly stored reagents is crucial. Consider using modern, air-stable precatalysts like Buchwald's G3 or G4 palladacycles.

-

Optimize Ligand-to-Palladium Ratio: An insufficient amount of ligand can lead to the formation of palladium black (aggregated, inactive palladium). The optimal ligand-to-palladium ratio is typically between 1:1 and 4:1, depending on the specific ligand and catalyst used.[3]

-

Avoid Excessive Temperatures: While heating can increase the reaction rate, excessively high temperatures can accelerate catalyst decomposition.[3][13]

Experimental Protocol: Rigorous Degassing of a Reaction Mixture

-

Assemble the reaction flask containing the polyhalogenated aromatic, boronic acid derivative, base, and a stir bar.

-

Seal the flask with a rubber septum.

-

Insert a needle connected to a vacuum/inert gas manifold.

-

Carefully evacuate the flask under vacuum for 5-10 minutes while stirring.

-

Backfill the flask with an inert gas (argon or nitrogen).

-

Repeat this vacuum/backfill cycle at least three times.

-

Add the degassed solvent via a syringe.

-

Bubble the inert gas through the solution for 15-30 minutes.

-

Finally, add the catalyst and ligand (if not using a precatalyst) under a positive pressure of inert gas.

Issue 4: Prominent Side Reactions - Homocoupling and Protodeboronation

Q4: I am observing significant amounts of homocoupling product (biaryl from the boronic acid) and/or the deboronated starting material. How can I minimize these side reactions?

A4: Homocoupling of the boronic acid and protodeboronation are two of the most common and problematic side reactions in Suzuki-Miyaura couplings.[14][15][16]

Troubleshooting Homocoupling:

Homocoupling is often promoted by the presence of Pd(II) species and oxygen.[15]

-

Thorough Degassing: As with catalyst deactivation, minimizing oxygen is the most effective way to suppress homocoupling.[3][15]

-

Use of a Reducing Agent: In some cases, adding a mild reducing agent can help to maintain the palladium in its active Pd(0) state and reduce the amount of Pd(II) available for homocoupling.[17]

-

Catalyst Choice: Using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a reliable precatalyst can be beneficial.[3]

Troubleshooting Protodeboronation:

Protodeboronation is the cleavage of the C-B bond by a proton source, leading to the formation of an arene byproduct and consumption of the boronic acid.[14] This reaction can be catalyzed by the base or even the palladium complex itself.[18]

-

Choice of Boron Reagent: Boronic esters (e.g., pinacol esters) and trifluoroborate salts are generally more stable and less prone to protodeboronation than boronic acids.[19][20]

-

Base Selection: The choice and amount of base are critical. Stronger bases can accelerate protodeboronation.[18] Screening different bases (e.g., K₂CO₃, K₃PO₄, KF) is recommended.[3]

-

Minimize Water Content: While some water is often necessary for the Suzuki-Miyaura reaction, excess water can be a proton source for protodeboronation. Using anhydrous solvents and carefully controlling the amount of water can be beneficial.

-

Ligand Effects: Recent studies have shown that bulky phosphine ligands can promote palladium-catalyzed protodeboronation.[18][21] If this is a significant issue, screening less bulky ligands may be helpful.

Catalytic Cycle and Common Side Reactions

Caption: Suzuki-Miyaura catalytic cycle and key side reactions.

References

-

Protodeboronation. (2023, December 1). In Wikipedia. [Link]

-

Hugelshofer, C. L., & Sarpong, R. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 122(13), 11415–11485. [Link]

-

Li, J., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(6), 1547–1556. [Link]

-

Pashkova, A., et al. (2020). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. Catalysts, 10(12), 1475. [Link]

-

Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(11), 6649-6663. [Link]

-

Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. (2011). ChemInform, 42(32). [Link]

-

Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for the Multistep Synthesis of Saturated Polyketides. Journal of the American Chemical Society, 129(21), 6716–6717. [Link]

-

Derosa, J., et al. (2021). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 143(49), 20853–20864. [Link]

-

Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(11), 6649-6663. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Sincerity of Boronic Esters in the Suzuki–Miyaura Reaction. Angewandte Chemie International Edition, 53(13), 3359-3362. [Link]

-

Lu, G.-P., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700–3703. [Link]

-

Bulky ligands promote palladium-catalyzed protodeboronation. (2021, November 17). American Chemical Society. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved February 15, 2024, from [Link]

-

How can I solve my problem with Suzuki coupling? (2014, December 23). ResearchGate. [Link]

-

Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. (2018). ResearchGate. [Link]

-

Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(11), 6649-6663. [Link]

-

Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. [Link]

-

Hugelshofer, C. L., & Sarpong, R. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 122(13), 11415–11485. [Link]

-

Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. (2019, September 3). Royal Society of Chemistry. [Link]

-

Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. (2021, October 29). Beilstein Journal of Organic Chemistry. [Link]

-

So, C. M., et al. (n.d.). General Chemoselective Suzuki Coupling of Polyhalogenated Aryl Triflates. ChemRxiv. [Link]

-

Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. (2012). ResearchGate. [Link]

-

Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. (2016, August 18). ACS Publications. [Link]

-

Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (2020). ArODES HES-SO. [Link]

-

Li, J., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(6), 1547–1556. [Link]

-

Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2021, March 22). Reddit. [Link]

-

Lu, G.-P., et al. (2012). Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. PubMed. [Link]

-